8-Chloro-1,7-naphthyridine-3-carbaldehyde

Catalog No.
S12350600
CAS No.
M.F
C9H5ClN2O
M. Wt
192.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-1,7-naphthyridine-3-carbaldehyde

Product Name

8-Chloro-1,7-naphthyridine-3-carbaldehyde

IUPAC Name

8-chloro-1,7-naphthyridine-3-carbaldehyde

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

InChI

InChI=1S/C9H5ClN2O/c10-9-8-7(1-2-11-9)3-6(5-13)4-12-8/h1-5H

InChI Key

WYJWDDNBYNHNPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=C(C=C21)C=O)Cl

8-Chloro-1,7-naphthyridine-3-carbaldehyde is a key heterocyclic building block featuring two distinct reactive sites: an aldehyde group at the 3-position and a chloro group at the 8-position. This specific arrangement on the 1,7-naphthyridine core makes it a strategic precursor for constructing complex, polycyclic molecules, particularly for applications in medicinal chemistry. The aldehyde serves as a versatile handle for condensation and derivatization, while the chloro-substituted pyridine ring is primed for nucleophilic substitution or cross-coupling reactions, enabling sequential and controlled molecular elaboration.

Research Fit

Orthogonal C3 aldehyde and C8 chloro handles enable stepwise diversification
Regioselective modifications support PDE4-targeted library synthesis
Tele-substitution pathway expands accessible naphthyridine chemical space

Substituting this compound with other naphthyridine isomers, such as the more common 1,8-naphthyridine scaffold, is frequently unviable for targeted research applications. The precise placement of the two nitrogen atoms in the 1,7-naphthyridine core dictates a unique three-dimensional geometry, hydrogen bonding potential, and electronic distribution. These structural nuances are critical for molecular recognition and binding to specific biological targets, such as enzyme active sites. For researchers developing molecules where the 1,7-naphthyridine pharmacophore is essential, isomers like 1,8-naphthyridine are not suitable procurement alternatives as they lead to fundamentally different molecular shapes and biological activities.

Substitution Risk

Non-halogenated 1,7-naphthyridine-3-carbaldehyde lacks the 8-chloro handle; palladium-catalyzed cross-coupling and tele-substitution pathways may not be available, limiting derivatization scope.

Analogs without the 3-aldehyde group lose the orthogonal condensation handle, which may disrupt stepwise functionalization sequences.

1,7-Naphthyridines lacking both reactive sites may require less efficient, multi-step protection strategies for equivalent diversification.

Enables Access to High-Value Pyrazolo[4,3-c][1,7]naphthyridine Scaffolds

This compound is a crucial precursor for synthesizing fused pyrazolo[4,3-c][1,7]naphthyridine ring systems through cyclocondensation reactions with hydrazines. This class of molecules is of significant interest in drug discovery. While direct yield data for this specific reaction is not available in a head-to-head comparison, the analogous condensation of the isomeric 2-chloro-1,8-naphthyridine-3-carbaldehyde with hydrazine hydrate proceeds efficiently, affording the corresponding hydrazone products in 66-70% yields. This demonstrates the high efficiency of this key transformation for chloro-naphthyridine carbaldehydes.

Evidence DimensionReaction Yield (Hydrazone Formation)
Target Compound DataDocumented precursor for pyrazolo[4,3-c][1,7]naphthyridine synthesis.
Comparator Or BaselineIsomeric 2-chloro-1,8-naphthyridine-3-carbaldehyde yields 66-70%.
Quantified DifferenceProvides access to a distinct and therapeutically relevant fused scaffold not available from the 1,8-isomer.
ConditionsCondensation with hydrazine hydrate in methanol at room temperature.

Procurement of this specific isomer is required to synthesize the pyrazolo[4,3-c][1,7]naphthyridine core, a distinct and valuable scaffold in modern medicinal chemistry.

Chlorination Selectivity
Reported
SO₂Cl₂: 92% yield, 95% selectivity vs. PCl₅: 85%, 78%
Supports reagent selection for efficient mono-chlorination
Solvent and temperature optimization context; data to verify at scale

Isomer-Specific Utility: Targeted Application in Oncology vs. General Antibacterials

The choice between naphthyridine isomers is driven by the final therapeutic application. The 1,7-naphthyridine scaffold, accessible from this precursor, is a key structural motif in modern oncology research, including the development of potent SOS1 inhibitors that target KRAS-driven cancers. In contrast, the isomeric 1,8-naphthyridine core is a well-established pharmacophore for quinolone-type antibacterial agents, such as nalidixic acid. This fundamental difference in biological application makes the two scaffolds non-interchangeable.

Evidence DimensionTherapeutic Application Area
Target Compound DataPrecursor for 1,7-naphthyridine scaffolds used in oncology (e.g., SOS1 inhibitors).
Comparator Or Baseline1,8-Naphthyridine scaffolds are primarily used for antibacterial agents.
Quantified DifferenceQualitatively different and non-overlapping primary therapeutic targets.
ConditionsPharmacophore design and lead optimization in drug discovery.

A buyer focused on oncology or kinase inhibitor discovery must procure this 1,7-naphthyridine precursor, as the 1,8-isomer is biologically unsuitable for these specific targets.

PDE4D Inhibition vs. Rolipram
Reported
Derivative A IC₅₀ 0.32 nM, B 0.11 nM; rolipram 180 nM
Supports PDE4D inhibition assay context
In vitro enzymatic assay; derivative structures not disclosed

Process Efficiency: Direct Use of Aldehyde Avoids Additional Synthetic Steps

This compound provides the aldehyde functionality directly, offering superior process efficiency compared to precursors requiring modification. The aldehyde group readily undergoes high-yielding condensation reactions, such as the formation of hydrazones, which typically proceed in 66-70% yield for this compound class. Alternative starting materials, such as the corresponding carboxylic acid or nitrile, would necessitate an additional, often resource-intensive, reduction step to generate the aldehyde prior to subsequent reactions.

Evidence DimensionSynthetic Step Count
Target Compound DataProvides aldehyde directly (1 step to condensation).
Comparator Or BaselineStarting from a carboxylic acid or nitrile requires an additional reduction step (2+ steps to condensation).
Quantified DifferenceSaves at least one synthetic step, reducing time, reagent cost, and purification labor.
ConditionsMulti-step synthesis planning.

Procuring the aldehyde directly accelerates the synthetic workflow, saving significant time and resources compared to multi-step in-house preparation from other functional groups.

1,7-Naphthyridine PDE4D Potency
Class-level
Compound 11: PDE4D IC₅₀ 1 nM; 55–1,000× selectivity over PDE4A/B/C
Supports scaffold selection for PDE4D inhibitor research
6,8-disubstituted naphthyridine class; context-dependent
Tele-Substitution Reactivity
Class-level
8-Chloro-1,7-naphthyridine undergoes tele-substitution with amines; parent 1,7-naphthyridine does not
Unique reactivity enables access to poly-substituted naphthyridine derivatives
Qualitative reaction pathway difference; requires validation with specific nucleophiles

Key Precursor for Fused Pyrazolo[4,3-c][1,7]naphthyridine Kinase Inhibitor Scaffolds

This compound is the right choice for synthetic campaigns aimed at producing fused pyrazolo[4,3-c][1,7]naphthyridine libraries. Its structure is ideally suited for efficient cyclocondensation reactions to form the tricyclic core, which is a privileged scaffold in kinase inhibitor research.

Scaffold Development for Targeted Oncology Therapeutics (e.g., SOS1 Inhibitors)

For drug discovery programs targeting specific protein-protein interactions in oncology, such as the KRAS-SOS1 interface, this precursor provides the necessary 1,7-naphthyridine core. Its specific isomeric structure is critical for achieving the required binding geometry, making it a non-negotiable starting material for this therapeutic class.

Efficient Synthesis of Derivatized 1,7-Naphthyridines via Step-Economical Routes

In process chemistry and library synthesis, this aldehyde is the preferred starting material over its corresponding acid or nitrile. Procuring the aldehyde directly eliminates a reduction step, streamlining the synthesis of diverse 3-substituted 1,7-naphthyridines and improving overall material throughput.

Application Fit Matrix

Application
Selection Property
Validation Focus
PDE4D inhibitor synthesis for respiratory disease research
Orthogonal aldehyde and chloro reactivity
Regioselective library diversification efficiency
Diverse 1,7-naphthyridine library synthesis
Stepwise orthogonal functionalization
Library diversity and throughput
Process development for naphthyridine intermediate scale-up
Optimized chlorination and scalable synthetic route
Yield, purity, and byproduct control at scale
PDE4D subtype selectivity probing in cellular signaling research
Subtype selectivity profile (PDE4D over A/B/C)
Cellular assay selectivity and target engagement

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

192.0090405 g/mol

Monoisotopic Mass

192.0090405 g/mol

Heavy Atom Count

13

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